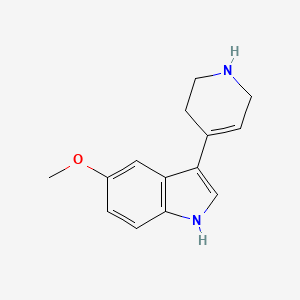
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (IDT312)”, was reported in a study. The compound was synthesized by heating it with “11-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-undecanyl bromide (IDT160)” in acetonitrile at reflux for 2 hours in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of “5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is not explicitly mentioned in the available resources .
Applications De Recherche Scientifique
Role in Dopaminergic Neurotransmission
RU 24969 plays a significant role in dopaminergic neurotransmission. It has been found that dopamine (DA) neurotransmission is necessary for the locomotor activity produced by 5-HT 1A/1B receptor stimulation. The DA synthesis inhibitor (AMPT) significantly attenuated the RU 24969–induced locomotor activity of preweanling rats .
Impact on Locomotor Activity
RU 24969 has been shown to affect locomotor activity. In particular, it has been found to increase forward locomotion and cause motoric impairment. Repeated treatment with the same dose of RU 24969 caused all three dependent measures to show a tolerance response .
Effect on Axillary Temperatures
RU 24969 has been found to have a substantial impact on axillary temperatures. On the first pretreatment day, RU 24969 caused a substantial decrease in axillary temperatures .
Role in Pavlovian Contextual Conditioning
The role of Pavlovian contextual conditioning was assessed by administering RU 24969 to rats in either the home cage or a novel environment. On the first pretreatment day, RU 24969 caused both an increase in forward locomotion and motoric impairment, along with a substantial decrease in axillary temperatures .
Role in Serotonergic and Dopaminergic Drug Responsiveness
RU 24969 has been implicated in behavioral sensitization, but adult rats appear to develop tolerance to RU 24969 (a 5-HT1A/1B receptor agonist) rather than a sensitized response .
Role in the Synthesis of Other Compounds
5-methoxy-2-tetralone, an intermediate for preparing a medicine rotigotine hydrochloride, which is a non-ergot dopamine receptor agonist (DA) and is developed by Schwarz biosciences (Schwarz biosciences) of Deutz, Germany, aiming at the auxiliary treatment of early secondary Parkinson disease and late Parkinson disease .
Propriétés
IUPAC Name |
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLPUDAOWOGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276045 | |
| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
66611-26-5 | |
| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66611-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU-24969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-24969 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: RU 24969 acts as a potent agonist at 5-HT1B receptors. Activation of these receptors, which are often located presynaptically, leads to inhibition of neurotransmitter release, including 5-HT itself. In some cases, RU 24969 has also been shown to interact with 5-HT1A receptors, although with lower affinity. The downstream effects of RU 24969 are diverse and depend on the specific brain region and neuronal circuits involved. For example, RU 24969-induced activation of 5-HT1B receptors in the rat brain has been shown to:
- Inhibit the release of 5-HT in the cortex.
- Induce hyperlocomotion through interactions with noradrenergic and dopaminergic systems.
- Stimulate prolactin secretion.
- Enhance cocaine reinforcement.
ANone: The provided research articles do not specifically address material compatibility or stability of RU 24969 under various environmental conditions. The focus lies primarily on its pharmacological activity and receptor interactions within biological systems.
ANone: The research papers provided do not indicate any catalytic properties or applications for RU 24969. Its primary focus is its pharmacological action as a 5-HT receptor agonist.
A: Yes, computational chemistry and QSAR (quantitative structure-activity relationship) models have been used to study the structural features of RU 24969 and its analogs that influence their binding affinity and selectivity for different 5-HT receptor subtypes. These studies have provided insights into the molecular determinants of RU 24969's interactions with 5-HT receptors, highlighting the importance of factors such as volume and hydrophobicity of substituents.
A: The SAR of RU 24969 has been extensively investigated. Studies have shown that modifications to the structure of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can have a significant impact on its activity, potency, and selectivity for different 5-HT receptor subtypes. Key findings include:
- Indole 5-substituent: The volume of the 5-substituent plays a critical role in determining affinity for 5-HT1A receptors. A volume of approximately 24 cubic angstroms is optimal for this site.
- Hydrophobicity: At the 5-HT2 site, hydrophobicity of the 5-substituent is favored, but it must be balanced with a small volume for optimal potency.
- Pyridine N-substituents: Benzyl groups at the pyridyl-1 position enhance 5-HT2 potency, while decreasing 5-HT1A potency.
- Indole 2-methyl substituent: This modification significantly reduces potency at both 5-HT1A and 5-HT2 sites, possibly due to hindrance of a coplanar ring conformation.
ANone: RU 24969 has been used in numerous in vitro and in vivo studies to investigate the role of 5-HT receptors in various physiological and behavioral processes. Here are some examples:
ANone: The provided research articles do not specifically address detailed toxicology studies or long-term safety data for RU 24969. As a research compound, its use is primarily limited to controlled laboratory settings, and appropriate safety precautions should be taken.
ANone: The provided research focuses on the pharmacological characterization of RU 24969 and does not discuss specific drug delivery or targeting strategies. Developing such strategies for this compound would require further research to optimize its formulation and delivery for particular therapeutic applications.
ANone: The research papers do not specifically mention biomarkers related to RU 24969 efficacy or adverse effects. The focus is primarily on understanding its mechanism of action and pharmacological profile. Biomarker research would require further investigations to identify specific indicators of its activity or potential toxicological responses.
ANone: The research papers do not provide information on the environmental impact or degradation pathways of RU 24969. Assessing its environmental fate and potential ecotoxicological effects would require dedicated studies focusing on its persistence, bioaccumulation, and degradation products.
ANone: RU 24969 was first synthesized and pharmacologically characterized in the 1980s. Since then, it has become a valuable tool for researchers investigating the role of 5-HT1B receptors in various physiological and behavioral processes. Major milestones in its research history include:
- Early pharmacological characterization: Establishing its activity at 5-HT1B and 5-HT1A receptors and demonstrating its effects on various physiological parameters (blood pressure, heart rate, prolactin secretion) and behavioral responses (locomotion, drug discrimination).
- SAR studies: Identifying structural modifications that influence its potency and selectivity for different 5-HT receptor subtypes, paving the way for the development of more selective 5-HT1B ligands.
- Investigation of its role in complex behaviors: Uncovering its involvement in the modulation of locomotor activity, the reinforcing effects of cocaine, and other behavioral responses, shedding light on the functional significance of 5-HT1B receptors in the brain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)

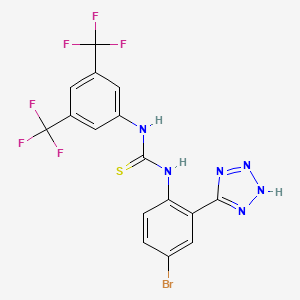
![2-[3-[5-(2-Hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile](/img/structure/B1680085.png)
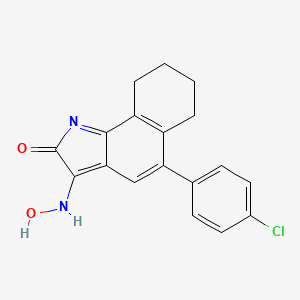

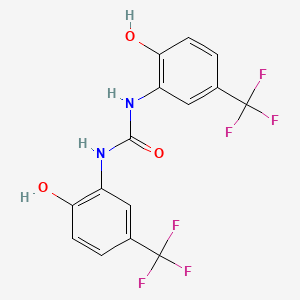


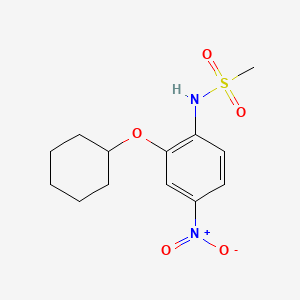
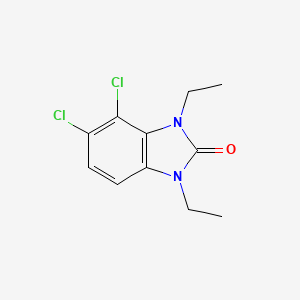
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B1680101.png)
![4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1680102.png)
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)